sodium(3R)-oxolane-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(3R)-oxolane-3-sulfinate is an organosulfur compound with the molecular formula C4H7NaO3S. This compound is characterized by the presence of a sulfinate group attached to an oxolane ring. It is a versatile reagent used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium(3R)-oxolane-3-sulfinate typically involves the reaction of 3R-oxolane with sulfur dioxide and a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonates.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Oxolanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Sodium(3R)-oxolane-3-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonates and thiols. It is also employed in the synthesis of complex molecules and as a catalyst in various reactions.
Biology: In biological research, this compound is used to study the effects of sulfinate groups on biological systems. It is also used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of sodium(3R)-oxolane-3-sulfinate involves its ability to donate or accept electrons through its sulfinate group. This property allows it to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Sodium methanesulfinate: Another sulfinate compound with similar reactivity.
Sodium benzenesulfinate: A sulfinate compound with an aromatic ring.
Sodium toluenesulfinate: A sulfinate compound with a toluene group.
Uniqueness: Sodium(3R)-oxolane-3-sulfinate is unique due to its oxolane ring structure, which imparts distinct reactivity and properties compared to other sulfinate compounds. Its versatility in various chemical reactions and applications makes it a valuable reagent in scientific research and industrial processes.
Properties
Molecular Formula |
C4H7NaO3S |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
sodium;(3R)-oxolane-3-sulfinate |
InChI |
InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m1./s1 |
InChI Key |
IHAPRSZBTHYXPY-PGMHMLKASA-M |
Isomeric SMILES |
C1COC[C@@H]1S(=O)[O-].[Na+] |
Canonical SMILES |
C1COCC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.